Cas no 67080-12-0 (Benzenamine, N-(1-phenylethylidene)-, (E)-)
67080-12-0 structure
Product Name:Benzenamine, N-(1-phenylethylidene)-, (E)-
N.o CAS:67080-12-0
MF:C14H13N
MW:195.259723424911
CID:395396
PubChem ID:555698
Update Time:2024-10-28
Benzenamine, N-(1-phenylethylidene)-, (E)- Propriedades químicas e físicas
Nomes e Identificadores
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- Benzenamine, N-(1-phenylethylidene)-, (E)-
- Benzenamine, N-(1-phenylethylidene)-, [N(E)]-
- Phenyl-(1-phenylethylidene)amine, >=98.0%
- N-phenyl-(1-phenylethylidene)-amine
- AS-62982
- N,1-diphenylethan-1-imine
- Aniline, N-(a-methylbenzylidene)-
- SCHEMBL1890792
- Benzenamine, N-(1-phenylethylidene)-
- n-phenyl-(1-phenylethylidene)amine
- EN300-9405013
- (E)-N,1-Diphenylethan-1-imine
- Acetophenon-phenylimin
- SCHEMBL8155649
- 1749-19-5
- N-(1-Phenylethylidene)aniline
- N,1-diphenylethanimine
- AKOS028111509
- SCHEMBL1890790
- Phenyl-(1-phenylethylidene)amine
- (E)-N-(1-Phenylethylidene)aniline
- alpha-methylbenzalaniline
- CBXWICRJSHEQJT-NTCAYCPXSA-N
- CBXWICRJSHEQJT-UHFFFAOYSA-N
- 39209-81-9
- AKOS004909877
- DTXSID90339371
- CS-0264713
- N-[(Z)-1-Phenylethylidene]benzenamine
- 67080-12-0
- J-011051
- N-[(E)-1-Phenylethylidene]aniline #
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- Inchi: 1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3/b15-12+
- Chave InChI: CBXWICRJSHEQJT-NTCAYCPXSA-N
- SMILES: N(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 195.10489
- Massa monoisotópica: 195.104799419g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 207
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.4
- Superfície polar topológica: 12.4Ų
Propriedades Experimentais
- Densidade: 0.95±0.1 g/cm3(Predicted)
- Ponto de Fusão: 41 °C
- Ponto de ebulição: 175-177 °C(Press: 17 Torr)
- PSA: 12.36
- pka: 3.79±0.50(Predicted)
Benzenamine, N-(1-phenylethylidene)-, (E)- Literatura Relacionada
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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